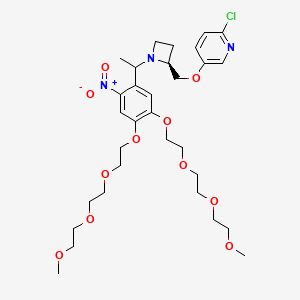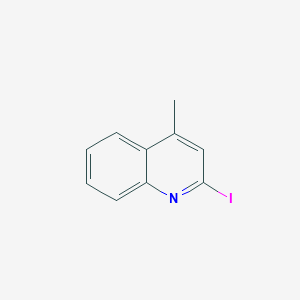![molecular formula C64H93F3NO7PS B14752550 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, multiple tert-butylphenyl groups, and a dioxaphosphepine ring, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide involves multiple steps, including the formation of the dioxaphosphepine ring and the introduction of trifluoromethyl and tert-butylphenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxy groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them into other functional groups.
Substitution: The tert-butylphenyl groups can undergo substitution reactions, where other substituents replace the tert-butyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and tert-butylphenyl groups contribute to its binding affinity and specificity. The dioxaphosphepine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide stands out due to its unique combination of trifluoromethyl, tert-butylphenyl, and dioxaphosphepine groups. Similar compounds include:
- 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetra-2-naphthalenyl-6-tetrahydro-6-hydroxy-2,2-dimethyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)methanesulfonamide .
- 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetra-2-naphthalenyl-6-tetrahydro-6-hydroxy-2,2-dimethyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)methanesulfonamide .
These compounds share similar structural features but differ in the specific substituents and functional groups, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C64H93F3NO7PS |
|---|---|
Peso molecular |
1108.5 g/mol |
Nombre IUPAC |
N-[(3aS,8aS)-4,4,8,8-tetrakis(3,5-ditert-butylphenyl)-2,2-dimethyl-6-oxo-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C64H93F3NO7PS/c1-53(2,3)39-27-40(54(4,5)6)32-47(31-39)62(48-33-41(55(7,8)9)28-42(34-48)56(10,11)12)51-52(73-61(25,26)72-51)63(75-76(69,74-62)68-77(70,71)64(65,66)67,49-35-43(57(13,14)15)29-44(36-49)58(16,17)18)50-37-45(59(19,20)21)30-46(38-50)60(22,23)24/h27-38,51-52H,1-26H3,(H,68,69)/t51-,52-/m0/s1 |
Clave InChI |
UGZWWGNFMAKJSQ-XWQGWOARSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H](O1)C(OP(=O)(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)NS(=O)(=O)C(F)(F)F)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)NS(=O)(=O)C(F)(F)F)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
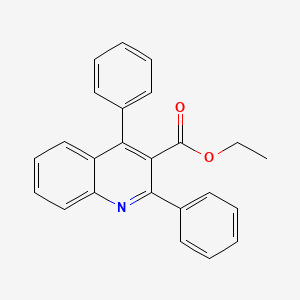

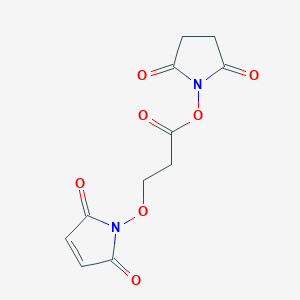
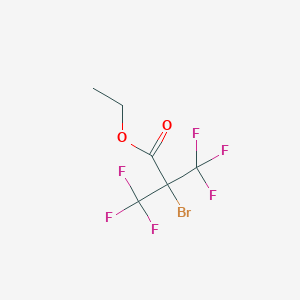
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
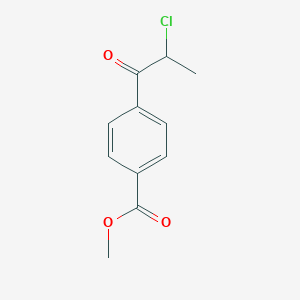

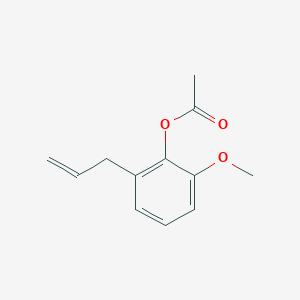
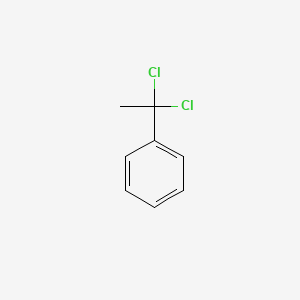
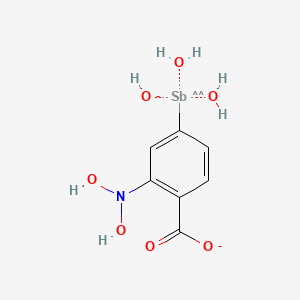
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
